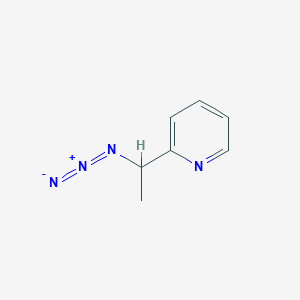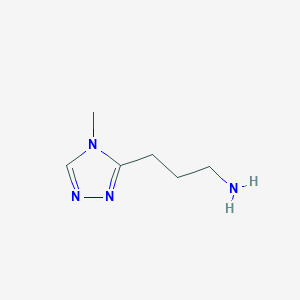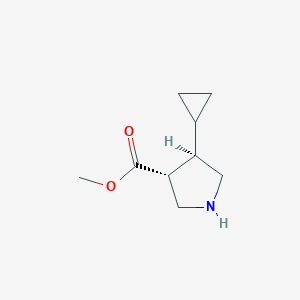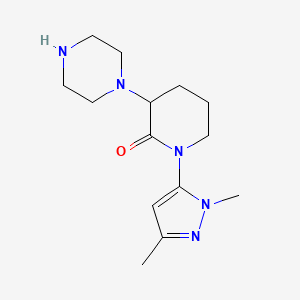
2-(1-Azidoethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Azidoetil)piridina es un compuesto orgánico que pertenece a la clase de los azidos, caracterizados por la presencia del grupo azido (-N₃). Este compuesto es de interés debido a sus posibles aplicaciones en diversos campos, incluyendo la síntesis orgánica y la ciencia de los materiales. El grupo azido es conocido por su reactividad, lo que convierte a 2-(1-Azidoetil)piridina en un intermedio valioso en la síntesis de moléculas más complejas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(1-Azidoetil)piridina normalmente implica la reacción de 2-(1-bromoetil)piridina con azida de sodio. La reacción se lleva a cabo en un solvente adecuado, como la dimetilformamida (DMF), a temperaturas elevadas para facilitar la reacción de sustitución. El esquema general de la reacción es el siguiente:
2-(1-Bromoethyl)pyridine+NaN3→this compound+NaBr
Métodos de Producción Industrial
Aunque los métodos de producción industrial específicos para 2-(1-Azidoetil)piridina no están bien documentados, el enfoque general implicaría la ampliación de la síntesis de laboratorio. Esto requeriría la optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para garantizar un alto rendimiento y pureza. Además, deben implementarse medidas de seguridad debido a la naturaleza potencialmente explosiva de los azidos.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(1-Azidoetil)piridina puede sufrir diversas reacciones químicas, incluyendo:
Reducción: El grupo azido puede reducirse a una amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo azido puede participar en reacciones de sustitución nucleofílica, donde es reemplazado por otros nucleófilos.
Cicloadición: El grupo azido puede sufrir reacciones de cicloadición, como la cicloadición dipolar 1,3 de Huisgen, para formar triazoles.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Azida de sodio en DMF.
Cicloadición: Catalizadores de cobre(I) para la cicloadición de Huisgen.
Principales Productos Formados
Reducción: 2-(1-Aminoetil)piridina.
Sustitución: Diversos derivados de piridina sustituidos.
Cicloadición: Derivados de triazol.
Aplicaciones Científicas De Investigación
2-(1-Azidoetil)piridina tiene varias aplicaciones en la investigación científica:
Síntesis Orgánica: Sirve como precursor para la síntesis de moléculas más complejas, incluyendo productos farmacéuticos y agroquímicos.
Ciencia de los Materiales: El compuesto puede utilizarse en la preparación de polímeros y otros materiales con propiedades específicas.
Bioconjugación: El grupo azido puede utilizarse en la química click para la bioconjugación, permitiendo la unión de biomoléculas a diversas superficies u otras moléculas.
Química Medicinal: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos debido a su reactividad y capacidad para formar productos estables.
Mecanismo De Acción
El mecanismo de acción de 2-(1-Azidoetil)piridina implica principalmente la reactividad del grupo azido. El grupo azido puede participar en diversas reacciones químicas, lo que lleva a la formación de nuevos enlaces y la modificación de las estructuras moleculares. En la bioconjugación, por ejemplo, el grupo azido reacciona con alquinos en presencia de un catalizador de cobre(I) para formar triazoles, que son estables y bioortogonales.
Comparación Con Compuestos Similares
Compuestos Similares
2-(1-Bromoethyl)pyridine: Un precursor en la síntesis de 2-(1-Azidoethyl)pyridine.
2-(1-Aminoethyl)pyridine: Un producto de reducción de this compound.
2-(1-Hydroxyethyl)pyridine: Otro derivado de piridina con diferente reactividad.
Unicidad
2-(1-Azidoetil)piridina es única debido a la presencia del grupo azido, que imparte una alta reactividad y versatilidad en la síntesis química. Esto la convierte en un intermedio valioso para la preparación de una amplia gama de compuestos, incluyendo aquellos con aplicaciones en productos farmacéuticos, ciencia de los materiales y bioconjugación.
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
2-(1-azidoethyl)pyridine |
InChI |
InChI=1S/C7H8N4/c1-6(10-11-8)7-4-2-3-5-9-7/h2-6H,1H3 |
Clave InChI |
YSXVHBJITPSGEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=N1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)


![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)


![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)



![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)
